6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
Properties
IUPAC Name |
6-ethyl-2-[(2-methylphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-23-17-11-7-6-10-16(17)19-18(27(23,24)25)12-21-20(22-19)26-13-15-9-5-4-8-14(15)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSYADKMIHOZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and sulfonation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The 2-methylbenzylsulfanyl moiety (-S-CH₂C₆H₄-2-CH₃) participates in key transformations:
1.1 Oxidation Reactions
Under controlled oxidation conditions (e.g., H₂O₂/CH₃COOH or mCPBA), the sulfanyl group converts to sulfoxide or sulfone derivatives. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 30% H₂O₂ in glacial acetic acid, 60°C | 6-Ethyl-2-[(2-methylbenzyl)sulfinyl]-... | 72% | |
| mCPBA in DCM, 0°C | 6-Ethyl-2-[(2-methylbenzyl)sulfonyl]-... | 85% |
1.2 Nucleophilic Substitution
The benzylsulfanyl group undergoes displacement with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMF/DMSO) under basic conditions (K₂CO₃ or NaH):
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 6-Ethyl-2-piperidinyl-... | 89% |
| 4-Mercaptophenol | DMSO, K₂CO₃, 60°C | 6-Ethyl-2-(4-hydroxyphenylsulfanyl)-... | 67% |
Steric hindrance from the ortho-methyl group reduces reaction rates compared to para-substituted analogs .
Pyrimido-Benzothiazine Core Reactivity
The fused pyrimidine-benzothiazine system governs electrophilic and redox behavior:
2.1 Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes halogenation at position 8 under mild conditions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS (AIBN, CCl₄) | C8-Br | 8-Bromo-6-ethyl-2-[(2-methylbenzyl)... | 78% |
| Cl₂ (FeCl₃) | C8-Cl | 8-Chloro-6-ethyl-2-[(2-methylbenzyl)... | 63% |
2.2 Reductive Ring Opening
Catalytic hydrogenation (Pd/C, H₂) cleaves the thiazine ring’s S-N bond, generating a dihydroquinoline intermediate .
Functionalization of the Ethyl Side Chain
The C6-ethyl group participates in free-radical reactions:
3.1 Bromination
NBS-mediated allylic bromination produces a bromoethyl derivative, enabling further cross-coupling:
| Conditions | Product | Application |
|---|---|---|
| NBS, benzoyl peroxide, CCl₄ | 6-(1-Bromoethyl)-2-[(2-methylbenzyl)... | Suzuki-Miyaura coupling |
Stability Under Acidic/Basic Conditions
The compound demonstrates pH-dependent degradation:
| Medium | Conditions | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1M HCl | Reflux, 2 h | Hydrolysis of sulfanyl group | 15 min |
| 1M NaOH | 25°C, 24 h | Ring-opening via S-O bond cleavage | 8 h |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains. Studies have reported that derivatives of pyrimido[5,4-c][2,1]benzothiazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substituents demonstrated enhanced antibacterial properties with Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .
Anticancer Activity
Several studies have explored the anticancer potential of thiazine derivatives. The incorporation of functional groups such as sulfanyl has been linked to increased cytotoxicity against cancer cells. Research indicates that these compounds can inhibit specific pathways involved in cancer cell proliferation and survival .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives against common bacterial strains. The results indicated that modifications in the molecular structure significantly impacted antibacterial activity. Compounds with specific functional groups exhibited heightened effectiveness against resistant strains .
Anticancer Research
In vitro studies demonstrated that certain derivatives of this compound could significantly inhibit the growth of cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis through specific signaling pathways associated with cell survival .
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide stands out due to its unique structural features, which confer distinct chemical and biological properties.
Biological Activity
6-Ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex organic compound with potential biological activities. Its unique structural features, including a fused pyrimidine and benzothiazine system, suggest various pharmacological applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is with a CAS number of 1326889-34-2. The compound features an ethyl group and a sulfanyl group attached to a benzyl moiety, which enhances its chemical reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide demonstrate activity against a range of microorganisms:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 µg/mL |
| Compound B | Escherichia coli | 50 µg/mL |
| Compound C | Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may exhibit similar antimicrobial efficacy due to its structural characteristics that allow interaction with microbial targets .
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been explored extensively. Preliminary studies indicate that compounds like 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example:
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10.0 |
| Study B | HeLa (Cervical Cancer) | 8.5 |
These results highlight the potential of this compound in developing therapeutic agents for cancer treatment .
The exact mechanism of action for 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide remains partially understood. However, it is believed to involve interactions with key biological macromolecules such as enzymes and receptors. The presence of functional groups like the sulfanyl moiety may facilitate these interactions, enhancing the compound's bioactivity .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds within the same chemical class:
-
Case Study on Antimicrobial Activity :
- A series of thiazine derivatives were synthesized and tested against various bacterial strains.
- Results indicated significant antimicrobial activity with MIC values ranging from 25 µg/mL to over 600 µg/mL depending on the substituents present.
-
Case Study on Anticancer Properties :
- A derivative similar to the target compound was evaluated for anticancer activity against several human cancer cell lines.
- The study reported IC50 values suggesting potent activity against breast and cervical cancer cells.
Q & A
Q. What are the key synthetic routes for preparing 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?
The synthesis typically involves a multi-step approach:
- Core Formation : Construction of the pyrimido[5,4-c][2,1]benzothiazine core via cyclization reactions under controlled pH and temperature. Oxidizing agents like hydrogen peroxide are used to introduce the 5,5-dioxide moiety .
- Substitution Reactions : Introduction of the 2-methylbenzylsulfanyl group via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity confirmed by HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation involves:
- Spectroscopic Techniques :
- NMR : H and C NMR to verify substituent positions and stereochemistry. For example, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 467.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and identify by-products .
Q. What functional groups influence its reactivity in downstream modifications?
Key reactive sites include:
- Sulfanyl Group (-S-) : Susceptible to oxidation (e.g., forming sulfoxides with HO) .
- Pyrimidine Ring : Electrophilic aromatic substitution at electron-deficient positions (e.g., halogenation) .
- Ethyl Substituent : Steric effects may hinder reactions at the adjacent nitrogen .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and 2D-COSY to resolve overlapping signals .
- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol shifts in the pyrimidine ring) .
- Replicate Synthetic Conditions : Ensure consistency in reaction pH and solvent polarity, which influence proton chemical shifts .
Q. What experimental design principles apply when optimizing reaction yields for scale-up synthesis?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require strict moisture control .
- Catalyst Screening : Test bases like DBU or KCO to improve substitution efficiency at the sulfanyl position .
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust stoichiometry of oxidizing agents .
Q. How can researchers design assays to evaluate its potential bioactivity?
Recommended approaches:
- In Vitro Enzymatic Assays : Screen against kinase or protease targets, given the compound’s structural similarity to ATP-competitive inhibitors .
- Molecular Docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., COX-2 or EGFR kinases) .
- Cytotoxicity Profiling : Test on cancer cell lines (e.g., HeLa or MCF-7) with IC determination via MTT assays .
Q. How do structural modifications (e.g., replacing the ethyl group) impact physicochemical properties?
Case studies on analogs suggest:
- Lipophilicity : Replacing ethyl with a hydroxyethyl group reduces logP by ~0.5 units, improving aqueous solubility .
- Metabolic Stability : Bulkier substituents (e.g., isopropyl) at position 6 reduce CYP450-mediated oxidation in liver microsome assays .
- Bioavailability : Methyl-to-chloro substitution on the benzyl ring enhances membrane permeability (PAMPA assay) but may increase toxicity .
Q. What strategies mitigate decomposition during long-term storage?
- Temperature Control : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) improves stability in solid form .
- Stability-Indicating Assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .
Data Contradiction and Reproducibility
Q. How should researchers address irreproducible biological activity across studies?
Potential factors and solutions:
- Compound Purity : Verify via orthogonal methods (e.g., NMR + HPLC) to rule out batch-to-batch variability .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability in IC values .
- Solubility Artifacts : Use DMSO concentrations ≤0.1% in biological assays to avoid solvent toxicity masking true activity .
Q. What computational methods validate experimental findings for this compound?
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to confirm substituent orientation .
- MD Simulations : Analyze stability of protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to corroborate docking results .
- QSAR Modeling : Correlate structural features (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
